molecular formula C11H17N3 B13744016 N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine CAS No. 19848-67-0

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine

Cat. No.: B13744016
CAS No.: 19848-67-0
M. Wt: 191.27 g/mol
InChI Key: DRBJDRYUDVFMFG-JLHYYAGUSA-N
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Description

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine is a compound that belongs to the class of aminopyridines. Aminopyridines are known for their significant biological and therapeutic value, making them important in various fields such as medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine typically involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of a copper-catalyzed dehydrogenative reaction between an aldehyde and 2-aminopyridine in the presence of iodine . Another method includes the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds.

Scientific Research Applications

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

19848-67-0

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-[(E)-4-methylpentan-2-ylideneamino]pyridin-2-amine

InChI

InChI=1S/C11H17N3/c1-9(2)8-10(3)13-14-11-6-4-5-7-12-11/h4-7,9H,8H2,1-3H3,(H,12,14)/b13-10+

InChI Key

DRBJDRYUDVFMFG-JLHYYAGUSA-N

Isomeric SMILES

CC(C)C/C(=N/NC1=CC=CC=N1)/C

Canonical SMILES

CC(C)CC(=NNC1=CC=CC=N1)C

Origin of Product

United States

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